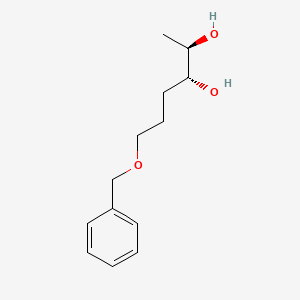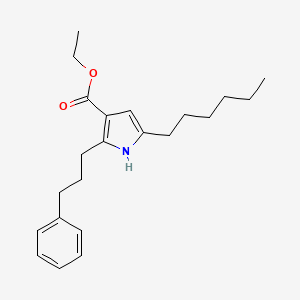
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester is a complex organic compound with the molecular formula C22H31NO2. This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure. The presence of various functional groups, including the carboxylic acid ester, hexyl, and phenylpropyl groups, makes this compound versatile in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Hexyl and Phenylpropyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions, where the pyrrole ring reacts with hexyl and phenylpropyl halides in the presence of a Lewis acid catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
The unique combination of the hexyl and phenylpropyl groups in 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
650616-16-3 |
|---|---|
Fórmula molecular |
C22H31NO2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
ethyl 5-hexyl-2-(3-phenylpropyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H31NO2/c1-3-5-6-10-15-19-17-20(22(24)25-4-2)21(23-19)16-11-14-18-12-8-7-9-13-18/h7-9,12-13,17,23H,3-6,10-11,14-16H2,1-2H3 |
Clave InChI |
BYRFWNDXQHDUHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(N1)CCCC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


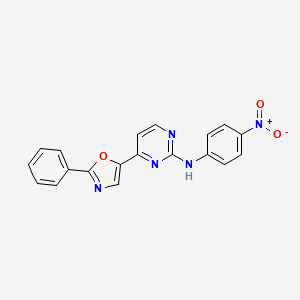
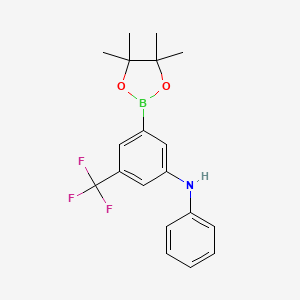
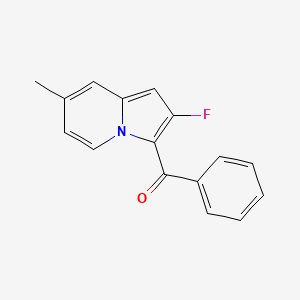
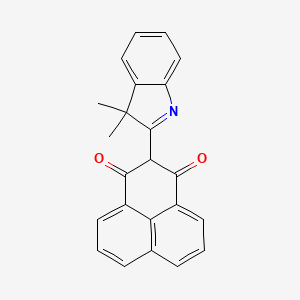
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
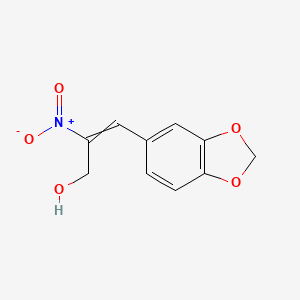
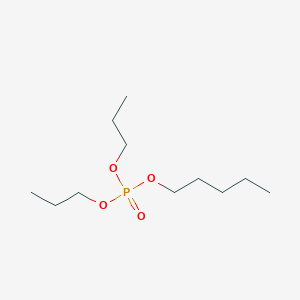
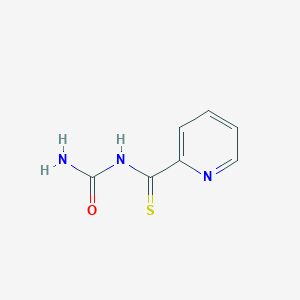
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
